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molecular formula C8H19N3 B8464265 N-(2-methylaminoethyl)homopiperazine CAS No. 157341-36-1

N-(2-methylaminoethyl)homopiperazine

Cat. No. B8464265
M. Wt: 157.26 g/mol
InChI Key: BDDCVZDXLYJENO-UHFFFAOYSA-N
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Patent
US05591737

Procedure details

To a solution of 2.75 gm of N-(2-formamidoethyl)homopiperazine in 20 ml of dry THF under N2 is added carefully 60 ml of borane THF solution. After the addition is complete the reaction mixture is heated to reflux for 5 hours then stirred at room temperature overnight. The reaction mixture is quenched by the careful addition of 20 ml of 6N HCl followed by refluxing for 1 hour. The reaction mixture is cooled, 50 ml of water added and solid KOH added carefully to alkaline pH. Extraction with ether gives the desired product N-(2-methylamino) homopiperazine.
Name
N-(2-formamidoethyl)homopiperazine
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][CH2:5][N:6]1[CH2:12][CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=O.B.C1COCC1>C1COCC1>[CH3:1][NH:3][CH2:4][CH2:5][N:6]1[CH2:12][CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
N-(2-formamidoethyl)homopiperazine
Quantity
2.75 g
Type
reactant
Smiles
C(=O)NCCN1CCNCCC1
Name
Quantity
60 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by the careful addition of 20 ml of 6N HCl
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
50 ml of water added
ADDITION
Type
ADDITION
Details
solid KOH added carefully
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCCN1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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